![molecular formula C21H16F2N4O3 B2605713 3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-64-0](/img/structure/B2605713.png)
3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves diverse methods . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. It allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives can include nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be analyzed using techniques like IR spectroscopy and NMR .Scientific Research Applications
Antiviral Compounds
Pyrimidines, which are key structural fragments of this compound, are often used in the synthesis of antiviral agents . The Dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems, is commonly used in the synthesis of these condensed pyrimidines .
TRK Inhibitors
Compounds with structures similar to this one have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which share some structural similarities with this compound, have shown anti-inflammatory and analgesic activities .
Inhibition of Cell Proliferation
Some compounds with similar structures have demonstrated good inhibitory effects on cell proliferation, with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .
Mechanism of Action
Target of action
Compounds with a pyrimidine structure, like “3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide”, often target enzymes or receptors involved in cellular replication or signaling .
Mode of action
These compounds typically interact with their targets by binding to the active site or a regulatory site, which can inhibit the function of the target and lead to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in DNA replication, it could affect the cell cycle and DNA synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
properties
IUPAC Name |
3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-16-9-13(22)7-8-15(16)23)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYBSCYTZFZNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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